

# Chloromethyl Acetate: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Chloromethyl acetate

Cat. No.: B052281

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CAS Number: 625-56-9

This technical guide provides an in-depth overview of **chloromethyl acetate**, a versatile reagent in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development. This document covers its fundamental properties, synthesis, and key applications, with a focus on detailed experimental protocols and the visualization of related chemical pathways.

## Physicochemical and Safety Data

**Chloromethyl acetate** is a liquid organic compound with the molecular formula  $C_3H_5ClO_2$ .<sup>[1]</sup> For ease of reference and comparison, its key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	625-56-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>3</sub> H <sub>5</sub> ClO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	108.52 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Liquid	<a href="#">[2]</a>
Boiling Point	122.85 °C at 760 mmHg	
Purity	≥95%	<a href="#">[1]</a>
Storage Temperature	4°C	<a href="#">[1]</a>

Safety Information: **Chloromethyl acetate** is a hazardous substance and requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.[\[3\]](#) Personal protective equipment, including gloves, eye protection, and a lab coat, should be worn.[\[3\]](#) Work should be conducted in a well-ventilated fume hood.

## Synthesis and Reactions

**Chloromethyl acetate** is a valuable reagent in organic chemistry, often utilized for the introduction of the acetoxymethyl protecting group and in the synthesis of various esters.

### Synthesis of Chloromethyl Acetate

A common method for the synthesis of **chloromethyl acetate** involves the reaction of acetyl chloride with paraformaldehyde in the presence of a catalyst, such as zinc chloride.

#### Experimental Protocol: Synthesis of **Chloromethyl Acetate**

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up in a fume hood.
- **Reagents:** Acetyl chloride and paraformaldehyde are used as the primary reactants. Anhydrous zinc chloride can be used as a catalyst.

- **Reaction:** Paraformaldehyde is suspended in acetyl chloride. The mixture is cooled in an ice bath.
- **Catalyst Addition:** A catalytic amount of anhydrous zinc chloride is added to the mixture.
- **Reflux:** The reaction mixture is gently heated to reflux and maintained at this temperature for several hours until the reaction is complete, which can be monitored by techniques such as TLC or GC.
- **Work-up:** After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to yield pure **chloromethyl acetate**.

## Application in Ester Synthesis

**Chloromethyl acetate** is widely used as an alkylating agent to introduce the acetoxymethyl group, which can serve as a prodrug moiety or a protecting group for carboxylic acids.

### Experimental Protocol: Esterification of a Carboxylic Acid

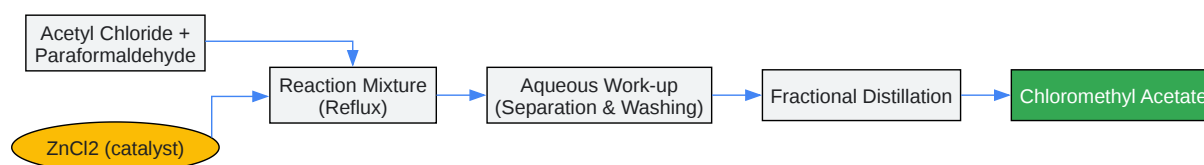
- **Reagents:** A carboxylic acid, **chloromethyl acetate**, and a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate) are required. A suitable aprotic solvent such as DMF or acetone is used.
- **Reaction:** The carboxylic acid is dissolved in the aprotic solvent, and the base is added. The mixture is stirred at room temperature.
- **Addition of Chloromethyl Acetate:** **Chloromethyl acetate** is added dropwise to the reaction mixture.
- **Reaction Monitoring:** The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC or LC-MS.
- **Work-up:** The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine,

dried over anhydrous sodium sulfate, and filtered.

- Purification: The solvent is removed under reduced pressure, and the resulting crude ester is purified by column chromatography on silica gel.

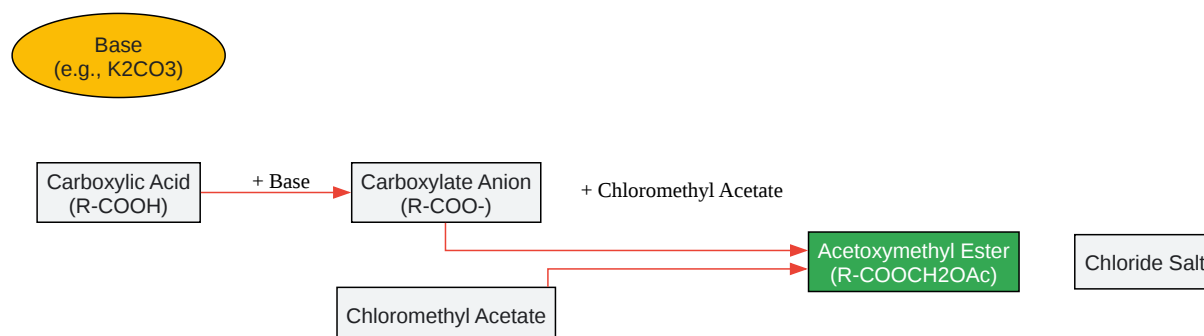
## Visualizing Chemical Processes

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.



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Caption: Workflow for the synthesis of **chloromethyl acetate**.



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- To cite this document: BenchChem. [Chloromethyl Acetate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b052281#chloromethyl-acetate-cas-number\]](https://www.benchchem.com/product/b052281#chloromethyl-acetate-cas-number)

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